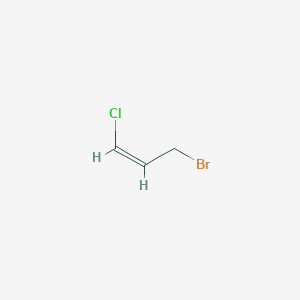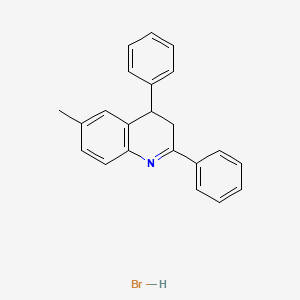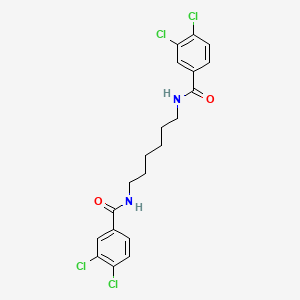
N,N'-hexane-1,6-diylbis(3,4-dichlorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] is a synthetic organic compound characterized by the presence of two benzamide groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] typically involves the reaction of 3,4-dichlorobenzoyl chloride with hexamethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] follows similar synthetic routes but with optimized conditions to enhance yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of hexamethylenediamine derivatives.
Oxidation: Formation of dichlorobenzoic acids.
Aplicaciones Científicas De Investigación
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s dichlorobenzamide groups can interact with proteins, disrupting their normal function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-1,6-Hexanediylbis[benzamide]
- N,N’-1,6-Hexanediylbis[N’-cyanoguanidine]
- Irganox 1098 (N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide])
Uniqueness
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] is unique due to the presence of dichlorobenzamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The dichlorine substitution enhances its potential as an antimicrobial agent and provides unique pathways for chemical modifications.
Propiedades
Número CAS |
304508-67-6 |
|---|---|
Fórmula molecular |
C20H20Cl4N2O2 |
Peso molecular |
462.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[6-[(3,4-dichlorobenzoyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C20H20Cl4N2O2/c21-15-7-5-13(11-17(15)23)19(27)25-9-3-1-2-4-10-26-20(28)14-6-8-16(22)18(24)12-14/h5-8,11-12H,1-4,9-10H2,(H,25,27)(H,26,28) |
Clave InChI |
PDBGDSDRRIHJFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
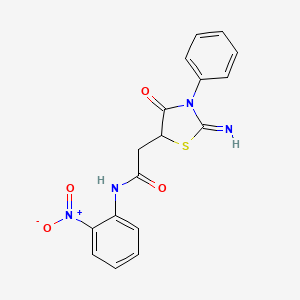
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
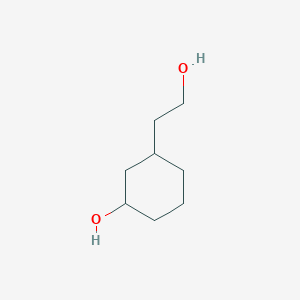
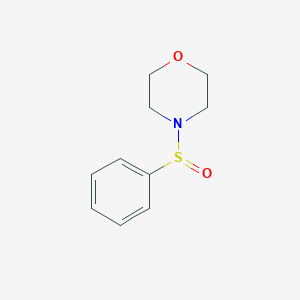
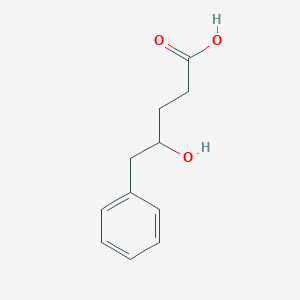
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
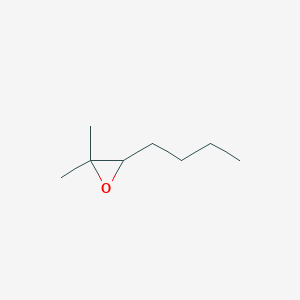
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
